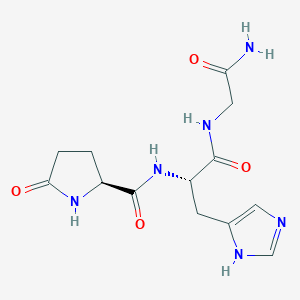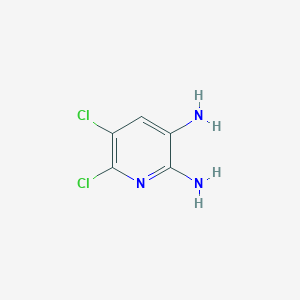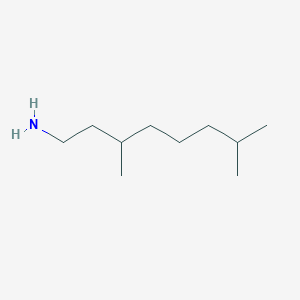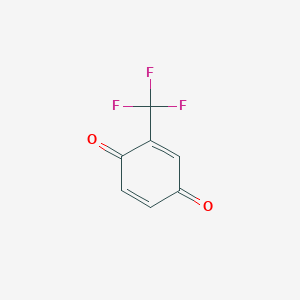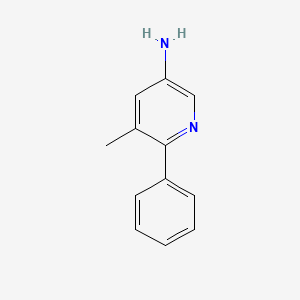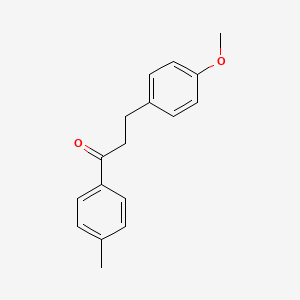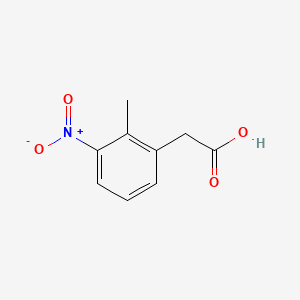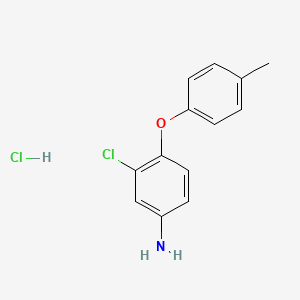
3-Chloro-4-(4-methylphenoxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-4-(4-methylphenoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 106131-94-6 . It has a molecular weight of 270.16 and its molecular formula is C13H12ClNO•HCl . The IUPAC name for this compound is 3-chloro-4-(4-methylphenoxy)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “3-Chloro-4-(4-methylphenoxy)aniline hydrochloride” is 1S/C13H12ClNO.ClH/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14;/h2-8H,15H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of “3-Chloro-4-(4-methylphenoxy)aniline hydrochloride” is reported to be between 172-175°C . The compound is also classified as an irritant .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Processes : Studies have explored various synthesis methods for compounds related to 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride. For instance, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene involves high-pressure hydrolysis and reduction reactions, with notable characteristics like high yield and minimal environmental pollution (Wen Zi-qiang, 2007).
Advanced Synthesis Techniques : A practical process for synthesizing similar compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, has been developed. This process is characterized by its use of inexpensive materials, robustness, and minimal waste, making it suitable for industrial production (Zhang Qingwen, 2011).
Environmental and Catalytic Applications
Catalytic Oxidation : Fe3O4 magnetic nanoparticles have been used to remove phenolic and aniline compounds from aqueous solutions, demonstrating the potential for environmental remediation. These nanoparticles show excellent stability and reusability, making them effective for treating substituted phenolic and aniline compounds (Shengxiao Zhang et al., 2009).
Phenolic and Aniline Adsorption : Research on the adsorption of chloro derivatives of aniline on halloysite adsorbents using inverse liquid chromatography has revealed their efficacy in removing toxic compounds, such as phenols or herbicides, from wastewater. This study provides valuable insights into the adsorption behavior and efficiency of different aniline derivatives (P. Słomkiewicz et al., 2017).
Pharmaceutical and Health-Related Research
Aniline Derivatives in Health Research : An embryonic development assay using Daphnia magna applied to aniline derivatives, including chloroanilines, has provided crucial data for evaluating chemical toxicity and understanding the sensitivity differences between life stages. This research can inform risk assessment and management strategies for aniline-related compounds (T. Abe et al., 2001).
Aniline Metabolism Studies : The metabolism of 3-chloro-4-fluoro-aniline in animals like dogs and rats has been studied, revealing the formation of various metabolites. Such research is crucial for understanding the bioactivity and potential health impacts of chloroaniline derivatives (M. Baldwin & D. H. Hutson, 1980).
Safety And Hazards
特性
IUPAC Name |
3-chloro-4-(4-methylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14;/h2-8H,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXWSSOKNCIICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-methylphenoxy)aniline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

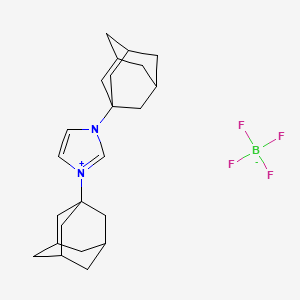
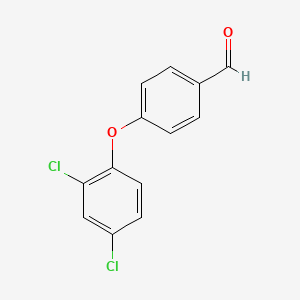
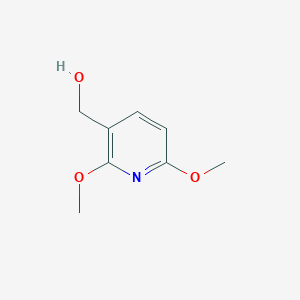
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)
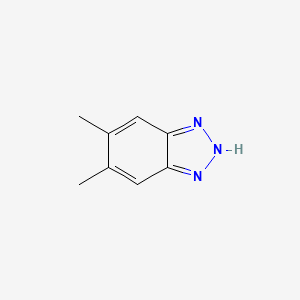
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)
